molecular formula C7H3Cl3O B1294568 3,5-Dichlorobenzoyl chloride CAS No. 2905-62-6

3,5-Dichlorobenzoyl chloride

Cat. No.: B1294568
CAS No.: 2905-62-6
M. Wt: 209.5 g/mol
InChI Key: GGHLXLVPNZMBQR-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Mechanism of Action

Target of Action

3,5-Dichlorobenzoyl chloride is an important substrate in the synthesis of various benzamide derivatives . It reacts with arylamine compounds to produce a series of dichlorobenzamide derivatives . The primary targets of this compound are therefore arylamine compounds .

Mode of Action

The compound interacts with its targets (arylamine compounds) through a reaction process that occurs in N, N′ -dimethylformamide solution at 60 °C . This reaction affords a series of dichlorobenzamide derivatives .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of dichlorobenzamide derivatives. This process begins with the reaction of this compound with arylamine compounds . The resulting dichlorobenzamide derivatives have various applications, including in the fields of medicines, industry, and biology .

Result of Action

The result of the action of this compound is the production of a series of dichlorobenzamide derivatives . These derivatives have been characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . Some of these derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .

Action Environment

The action of this compound is influenced by the reaction environment. The reaction with arylamine compounds occurs in N, N′ -dimethylformamide solution at 60 °C . The compound may also interact with the environment in ways that could lead to the release of irritating gases and vapors

Biochemical Analysis

Biochemical Properties

3,5-Dichlorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound is known to react with nucleophilic groups such as amines and alcohols, forming amides and esters, respectively. These interactions are crucial in the modification of biomolecules and the synthesis of complex organic structures .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with nucleophilic groups can lead to the modification of proteins and other biomolecules, impacting their function and activity. Additionally, this compound can induce cytotoxic effects, leading to cell death in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This acylation reaction can result in the inhibition or activation of enzymes, depending on the specific target. For example, the compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to severe cytotoxicity, organ damage, and even death in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that may have different biological activities. These metabolic reactions can affect the overall metabolic flux and levels of specific metabolites in cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in specific cellular compartments, depending on its chemical properties and interactions with binding proteins. This distribution can influence the compound’s localization and activity within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of this compound .

Another method involves the reaction of 3,5-dichlorobenzonitrile with a sulfonating agent, followed by chlorination and subsequent conversion to the acyl chloride .

Industrial Production Methods

In industrial settings, this compound is often produced by the chlorination of 3,5-dichlorobenzoic acid using thionyl chloride or oxalyl chloride. The reaction is typically carried out in the presence of a solvent such as dichloromethane (DCM) and a catalyst like dimethylformamide (DMF) to enhance the reaction rate and yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzoyl Chloride
  • 2,4-Dichlorobenzoyl Chloride
  • 3,5-Dichlorobenzoic Acid

Uniqueness

3,5-Dichlorobenzoyl chloride is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of products it can form. Compared to other dichlorobenzoyl chlorides, the 3,5-substitution pattern provides distinct steric and electronic properties that can be advantageous in certain synthetic applications .

Properties

IUPAC Name

3,5-dichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHLXLVPNZMBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027506
Record name 3,5-Dichlorobenzoyl chloride
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Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-62-6
Record name 3,5-Dichlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-62-6
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Record name 3,5-Dichlorobenzoyl chloride
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Record name Benzoyl chloride, 3,5-dichloro-
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Record name 3,5-Dichlorobenzoyl chloride
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Record name 3,5-dichlorobenzoyl chloride
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Record name 3,5-DICHLOROBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

49.4 g of thionyl chloride and 0.21 g of pyridine were added to 20 g of 3,5-dichlorobenzoic acid and the mixture was refluxed for 20 hours. Excessive thionyl chloride was removed by distillation. Dry hexane was added to the residue and an insoluble matter was filtered out of the resulting solution and hexane was removed under reduced pressure. The remaining solution was crystallized. 3,5-Dichlorobenzoyl chloride was obtained quantitatively.
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Synthesis routes and methods II

Procedure details

It has been known that 3,5-dichloro-α-methylstyrene can be produced by reacting thionyl chloride with 3,5-dichlorobenzoic acid to obtain 3,5-dichlorobenzoyl chloride and then reacting methanol with 3,5-dichlorobenzoyl chloride to obtain methyl-3,5-dichlorobenzoate and reacting methylmagnesium chloride with methyl-3,5-dichlorobenzoate in ether and then, hydrolyzing the product with a diluted hydrochloric acid and dehydrating the product over sodium bisulfate, in for example, Journal of the American Chemical Society 73 January 1951, page 455-456. However, this process is not advantageous as an industrial process because many reaction steps are needed for producing methyl3,5-dichlorobenzoate and a complicated reaction step is included in these steps for producing the starting material and the hydrolysis and the dehydration should be separately carried out.
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Synthesis routes and methods III

Procedure details

A solution of 13.4 g. (0.07 mol.) of 3,5-dichlorobenzoic acid and 10.7 g. (0.09 mol.) of thionyl chloride in 60 ml. of methylene chloride was refluxed on a steam bath for two hours. Concentration under reduced pressure and distillation of the residue gave 3,5-dichlorobenzoyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches for producing 3,5-Dichlorobenzoyl chloride?

A1: Several methods exist for synthesizing this compound. One approach involves a multi-step process starting with benzoyl chloride. This method utilizes sulfonation, catalytic chlorination, and a final sulfur dioxide removal chlorination step catalyzed by quaternary phosphonium salt to yield the final product []. Another method utilizes o-aminobenzoic acid as a starting material and involves chlorination, diazotization, and chloroformylation to achieve a high yield of over 86% []. A third approach, detailed in a patent, describes a method starting with formyl chloride and sulfur trioxide to create 5-chloro-sulfonated benzene dicarboxylic acid. This is then converted to 5-formyl-chloro-terephthaloyl chloride using triphosgene chloride and finally transformed into this compound and sulfur chloride [].

Q2: What analytical techniques are employed for the determination of this compound?

A2: Two main analytical methods are highlighted in the research for quantifying this compound. One method utilizes reverse-phase high-performance liquid chromatography (Re-HPLC) following pre-derivatization with methanol []. This method demonstrates high accuracy and precision with a reported RSD of 0.19% []. Another approach involves a spectrophotometric determination based on a charge-transfer reaction. This method exploits the reaction of this compound with hydroxylamine to form 3,5-dichloro-N-hytroxybenzoylamine (DCHA) []. DCHA then forms a charge-transfer complex with p-benzoquinone in the presence of cetylpyridinium chloride (CPC), allowing for spectrophotometric quantification at 485 nm [].

Q3: Beyond its use as a reagent, are there any specific applications for this compound?

A3: Research indicates the utility of this compound in modifying molecular structures for specific applications. For instance, it has been employed in the functionalization of "NU-BIPHEP(O)" compounds, a class of stereodynamic diphosphine ligands []. This modification allows for the exploration of diastereomeric adduct formation with Okamoto-type cellulose derivatives and facilitates on-column deracemization based on non-covalent interactions []. This highlights the potential of this compound in fine-tuning the properties of chemical entities for applications in areas like chiral separation and catalysis.

Q4: What are the environmental considerations associated with this compound production?

A4: While specific environmental impact data isn't directly provided in the research excerpts, one patent highlights the advantage of a specific synthetic route for its reduced environmental footprint []. This method generates less waste and avoids the production of hazardous byproducts requiring extensive recycling [], suggesting a focus on greener synthetic pathways for this compound.

Q5: Are there any known analytical challenges associated with this compound?

A5: Although not explicitly stated, the use of pre-derivatization in one of the HPLC methods [] suggests that direct analysis of this compound might pose challenges, possibly due to its reactivity or lack of suitable chromophores for direct detection. This highlights the need for developing sensitive and specific analytical techniques for this compound.

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